2,3-Dichloro-1,4-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, very sol in ether, acetone, benzene, chloroform, carbon tetrachl oride, dioxane, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

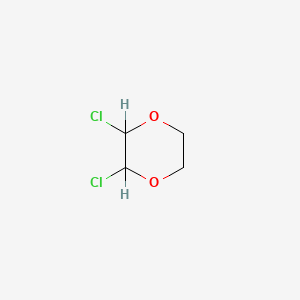

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZUXFQYIYUIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048113 | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 30 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80-82 °C @ 10 MM HG | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, VERY SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM, CARBON TETRACHL ORIDE, DIOXANE, PETROLEUM ETHER | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.468 @ 20 °C/4 °C | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

95-59-0 | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-p-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | 2,3-DICHLORO-1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,3-Dichloro-1,4-dioxane fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 2,3-Dichloro-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with significant applications in synthetic organic chemistry. Its utility as a solvent, an electrophilic intermediate, and a precursor for various functionalized molecules makes a thorough understanding of its fundamental properties essential for researchers. This guide provides a comprehensive overview of the core physicochemical properties, stereochemistry, synthesis, reactivity, spectroscopic characterization, and safety considerations of this compound. Emphasis is placed on the distinct characteristics of its cis and trans isomers, offering field-proven insights and detailed protocols to support laboratory applications.

Introduction and Chemical Identity

This compound is a derivative of the cyclic ether 1,4-dioxane, featuring chlorine substituents on the C2 and C3 positions. The presence of these chlorine atoms introduces chirality and significantly influences the molecule's reactivity and physical properties compared to its parent compound. The molecule exists as a pair of diastereomers: cis-2,3-dichloro-1,4-dioxane and trans-2,3-dichloro-1,4-dioxane. The trans isomer is a racemic mixture of (2R,3R) and (2S,3S) enantiomers, while the cis isomer is a meso compound.

The chlorinated nature of this dioxane derivative enhances its utility as an electrophile in substitution reactions, making it a valuable building block in the synthesis of more complex heterocyclic systems, including those with pharmaceutical and agrochemical relevance.[1]

Physicochemical and Stereochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the presence and stereochemical arrangement of the two chlorine atoms. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₆Cl₂O₂ | [2] |

| Molecular Weight | 156.99 g/mol | [2] |

| CAS Number | 95-59-0 (isomer mixture) | [2] |

| 3883-43-0 (trans isomer) | [3] | |

| 3883-42-9 (cis isomer) | [3] | |

| Appearance | Colorless to light yellow liquid or crystalline powder | [4][5] |

| Melting Point | 30 °C (trans isomer) | [2] |

| 52 °C (cis isomer) | [6] | |

| Boiling Point | 80-82 °C @ 10 mmHg | [2] |

| Density | ~1.468 g/cm³ at 20 °C | [2] |

| Solubility | Insoluble in water; very soluble in ether, acetone, benzene, chloroform, carbon tetrachloride, dioxane, petroleum ether.[2][7] |

Stereochemistry and Conformational Analysis

The stereoisomers of this compound exhibit distinct conformational preferences which influence their reactivity and spectroscopic properties. The dioxane ring adopts a chair conformation.

-

trans-Isomer: In the more stable diequatorial conformation, both chlorine atoms occupy equatorial positions. A ring flip would place both chlorines in the less favorable diaxial conformation due to steric hindrance.

-

cis-Isomer: This isomer exists in a conformation where one chlorine atom is in an axial position and the other is equatorial.

The energy differences between these conformations can be studied using computational methods and spectroscopic techniques like NMR.[6][8]

Caption: Conformational isomers of this compound.

Synthesis and Purification

The primary route to this compound is the direct chlorination of 1,4-dioxane. The stereochemical outcome of the reaction can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of trans-2,3-Dichloro-1,4-dioxane

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for synthetic methods.

Materials:

-

Anhydrous 1,4-dioxane (peroxide-free)

-

Iodine

-

Chlorine gas

-

Diethyl ether

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 2-L three-necked round-bottomed flask equipped with two gas inlet tubes with sintered-glass diffusers and a reflux condenser connected to a potassium hydroxide trap, add 1200 g (13.64 mol) of anhydrous dioxane and 8 g (0.03 mol) of iodine.

-

Heat the mixture to 90°C and pass a steady stream of chlorine gas through the solution.

-

Monitor the reaction progress by ¹H NMR spectroscopy. The reaction is approximately 90% complete after about 33 hours.

-

Caution: Interrupt the chlorine stream. Do not reinitiate the chlorine stream after the mixture has cooled, as this may lead to spontaneous inflammation.

-

Allow the reaction mixture to cool to room temperature and add 500 mL of diethyl ether.

-

Wash the organic solution with aqueous sodium thiosulfate to remove unreacted iodine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the ether under reduced pressure.

-

Distill the residue through a 20-cm Vigreux column to yield 1200–1300 g of trans-2,3-dichloro-1,4-dioxane (bp 89°C/16 mmHg).

Purification: The distilled product can be further purified by recrystallization from hexane at low temperatures.

Chemical Reactivity and Mechanisms

The electrophilic nature of the carbon atoms bearing the chlorine substituents governs the reactivity of this compound. It readily undergoes nucleophilic substitution reactions.

Hydrolysis

In the presence of hot water, this compound decomposes.[2] Mild hydrolysis yields glyoxal, indicating the susceptibility of the C-Cl bonds to cleavage.[9]

Caption: Hydrolysis of this compound to glyoxal.

Reactions with Nucleophiles

This compound is a versatile substrate for reactions with various nucleophiles, including mercaptans and amines.

-

Reaction with Mercaptans: It reacts with dithiols, such as 1,2-ethanedithiol, to form glyoxal mercaptals. This reaction highlights its utility as a glyoxal equivalent in organic synthesis.[9]

-

Reaction with Amines: Reactions with primary and secondary amines can lead to the corresponding 2,3-diamino-1,4-dioxane derivatives. These reactions are foundational for building more complex heterocyclic scaffolds.[10][11][12]

Spectroscopic Characterization

Spectroscopic methods are indispensable for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear differentiation between the isomers due to their different symmetries and conformational preferences.

-

trans-isomer: The two methine protons (H-2 and H-3) are equivalent, as are the two pairs of methylene protons (H-5 and H-6). This results in a simpler spectrum. The chemical shift for the methine protons is around 5.95 ppm.[13][14]

-

cis-isomer: The methine protons are in different environments (one axial, one equatorial), leading to distinct signals. The methylene protons will also exhibit more complex splitting patterns.

-

-

¹³C NMR:

-

trans-isomer: Due to symmetry, only two signals are expected: one for the two equivalent methine carbons and one for the two equivalent methylene carbons.

-

cis-isomer: Four distinct signals are expected, corresponding to the two non-equivalent methine carbons and the two non-equivalent methylene carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-O-C stretching vibrations typical of cyclic ethers in the 1140-1070 cm⁻¹ region. C-H stretching vibrations are observed around 2800-3000 cm⁻¹. The C-Cl stretching vibrations appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 156 (for ³⁵Cl isotopes). The fragmentation pattern is complex and can involve the loss of HCl, chlorine radicals, and ring cleavage to produce characteristic fragment ions.[15][16] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several areas of chemical research:

-

Synthetic Intermediate: It serves as a precursor for the synthesis of various substituted dioxanes, which are important motifs in medicinal chemistry and materials science.[1][17]

-

Electrophilic Reagent: Its reactivity towards nucleophiles allows for the introduction of the dioxane ring system into larger molecules.

-

Solvent: Like its parent compound, it can be used as a solvent in certain chemical reactions.[7]

Safety, Handling, and Toxicology

Due to its chlorinated nature and classification as an experimental carcinogen, this compound must be handled with appropriate safety precautions.

Toxicology Summary

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat should be worn. Avoid skin contact.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Chlorinated solvent waste should be collected in a designated, properly labeled container and should not be mixed with non-halogenated waste.[13][20]

Conclusion

This compound is a multifaceted chemical compound with distinct properties tied to its stereochemistry. The cis and trans isomers offer different conformational and reactivity profiles, making a detailed understanding of their characteristics crucial for their effective use in research and development. This guide has outlined the fundamental properties, synthesis, reactivity, and safety considerations associated with this compound to provide a solid foundation for its application in the laboratory. Adherence to strict safety protocols is paramount when working with this and other chlorinated compounds.

References

-

AA Waste Solutions. (n.d.). Chlorinated Solvent Disposal and Recycling Services. Retrieved from [Link]

-

European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]

-

NUS Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

-

Wolf, K., & Camm, F. (1987). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation. Retrieved from [Link]

- Fraser, R. R., & Reyes-Zamora, C. (1965). CONFIGURATION AND CONFORMATION OF 2,3-DICHLORO-l,4-DIOXANE, M.P. 52°. Canadian Journal of Chemistry, 43(12), 3445-3449.

- Lam, C. S., Li, W. K., & Chiu, S. W. (2005). G3(MP2) study of the C3H6O+* isomers fragmented from 1,4-dioxane+*. The Journal of Physical Chemistry A, 109(32), 7296-7308.

- St-Onge, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 204-221.

- Google Patents. (2012). Method for synthesizing 1,4-dioxane.

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

-

regioselective iodination of aryl amines using 1,4-dibenzyl-1,4. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic transformations. Reaction conditions: a) BnNH2, 1,4‐dioxane,.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Filo. (2025, September 28).

- Proštenik, M., & Balenović, K. (1949). ON THE REACTION OF this compound WITH MERCAPTANS. The Journal of Organic Chemistry, 14(3), 379-381.

- U.S. Environmental Protection Agency. (2006).

- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane.

- ITRC. (2021).

- SL Environmental Law Group. (2023, October 30).

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

- Su, W., Wang, T., & Verpoort, F. (2017). One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8, taking advantage of structural defects. European Journal of Inorganic Chemistry, 2017(31), 3735-3739.

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.

-

ResearchGate. (n.d.). Reaction of 1a with triethanol amine in 1,4-dioxane. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (n.d.).

-

Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

- Mahajan, C., et al. (2020). Removal of 1,4-dioxane during on-site wastewater treatment using nitrogen removing biofilters.

- Okuma, K., et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(15), 8566-8573.

- Solubility of Things. (n.d.). This compound.

- Stony Brook University. (n.d.).

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

LookChem. (n.d.). (2R,3S)-2,3-Dichloro-1,4-dioxane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

- Yakan, H., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Journal of Molecular Structure, 1235, 130248.

- ITRC. (2021).

- Okuma, K., et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(15), 8566-8573.

- Doc Brown's Chemistry. (n.d.).

- Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023).

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

-

Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

Sources

- 1. Solvent - Spokane Kootenai Waste & Recycle DirectorySpokane Kootenai Waste & Recycle Directory [spokaneriver.net]

- 2. This compound | C4H6Cl2O2 | CID 7246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CONFIGURATION AND CONFORMATION OF 2,3-DICHLORO-l,4-DIOXANE, M.P. 52° | Semantic Scholar [semanticscholar.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Organic Chemistry Stereochemistry and Conformational Analysis Questions .. [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

- 14. TRANS-2,3-DICHLORO-1,4-DIOXANE(3883-43-0) 1H NMR spectrum [chemicalbook.com]

- 15. G3(MP2) study of the C3H6O+* isomers fragmented from 1,4-dioxane+* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

A Senior Application Scientist's Guide to the Cis-Trans Isomerism of 2,3-Dichloro-1,4-dioxane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the stereoisomerism of 2,3-dichloro-1,4-dioxane, focusing on the distinct properties and analytical characterization of its cis and trans isomers. By synthesizing foundational principles with advanced analytical insights, this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Stereochemistry in Heterocyclic Systems

The 1,4-dioxane ring, a saturated six-membered heterocycle, is a fundamental structural motif in organic chemistry. While the parent dioxane molecule is highly symmetrical, substitution on the ring introduces stereochemical complexity. The introduction of two chlorine atoms at the 2 and 3 positions gives rise to two diastereomers: cis-2,3-dichloro-1,4-dioxane and trans-2,3-dichloro-1,4-dioxane.

Understanding the stereochemistry of these isomers is not merely an academic exercise. The spatial arrangement of the chlorine atoms profoundly influences the molecule's physical, chemical, and biological properties. For drug development professionals, seemingly subtle differences in stereoisomerism can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. This guide elucidates the structural nuances of these isomers and provides the technical framework for their synthesis, separation, and definitive characterization.

Conformational Analysis: The Chair Conformation and Isomer Stability

Like cyclohexane, the 1,4-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of two oxygen atoms in the ring slightly alters bond lengths and angles compared to cyclohexane, but the fundamental principles of conformational analysis still apply. The stability of the cis and trans isomers is dictated by the energetic penalties associated with axial versus equatorial substituent placement.

-

trans-Isomer: The trans isomer can exist in two rapidly interconverting chair conformations: one with both chlorine atoms in axial positions (diaxial) and one with both in equatorial positions (diequatorial). Due to the significant steric bulk of chlorine atoms, the diequatorial conformation is substantially more stable, minimizing 1,3-diaxial interactions. X-ray analysis and spectroscopic studies have confirmed that the lower-melting isomer (m.p. 31°C) is the trans isomer, existing predominantly in the diequatorial conformation[1].

-

cis-Isomer: The cis isomer exists as a pair of interconverting chair conformers, each having one axial and one equatorial chlorine atom. These two conformers are energetically equivalent. The higher-melting isomer (m.p. 52°C) has been definitively assigned the cis configuration[1]. It undergoes rapid chair-chair interconversion at room temperature[1].

The critical takeaway is that the relative orientation of the C-Cl bonds dictates the molecule's overall shape and polarity, which in turn governs its interactions and analytical signatures.

Synthesis and Separation of Isomers

The direct chlorination of 1,4-dioxane typically yields a mixture of the cis and trans isomers, along with more highly chlorinated byproducts. The reaction proceeds via a free-radical mechanism and generally requires an initiator such as UV light.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize a mixture of cis- and trans-2,3-dichloro-1,4-dioxane.

Materials:

-

1,4-Dioxane (anhydrous)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

UV lamp (as a radical initiator)

-

Gas dispersion tube

-

Reaction flask with condenser and gas outlet

-

Neutralizing solution (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Setup: Assemble a reaction flask equipped with a condenser, a gas inlet tube extending below the liquid surface, and a gas outlet leading to a neutralizing trap.

-

Reaction: Dissolve anhydrous 1,4-dioxane in an inert solvent like CCl₄ within the flask.

-

Initiation: Irradiate the flask with a UV lamp to initiate the radical reaction.

-

Chlorination: Bubble chlorine gas slowly through the solution. The reaction is exothermic and should be monitored and cooled as necessary.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the dichlorinated products.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Purge the solution with nitrogen gas to remove excess chlorine.

-

Neutralization: Wash the organic solution with a dilute sodium bicarbonate solution to remove any HCl formed, followed by a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Causality: The use of a radical initiator (UV light) is crucial for cleaving the Cl-Cl bond, generating chlorine radicals that abstract hydrogen atoms from the dioxane ring. The subsequent chlorination is non-stereospecific, leading to a mixture of cis and trans products.

Separation of Isomers

The resulting mixture of isomers can be separated based on their differing physical properties, primarily their boiling and melting points. Fractional distillation is a common method, exploiting the difference in volatility between the two isomers.

Definitive Spectroscopic and Analytical Characterization

Distinguishing between the cis and trans isomers requires a multi-pronged analytical approach. Each technique provides unique structural information, and together they offer unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the isomers due to the distinct chemical environments of the protons.

-

cis-Isomer: In the cis isomer, rapid chair-chair interconversion at room temperature averages the environments of the protons at the 5 and 6 positions, resulting in a complex A₂B₂ pattern[1]. The methine protons (at C2 and C3) appear as a single peak, as their axial and equatorial environments are averaged[1].

-

trans-Isomer: The more rigid diequatorial conformation of the trans isomer leads to a more defined spectrum. The methine protons are in different environments from the methylene protons, and their coupling constants can provide conformational information.

Table 1: Comparative ¹H NMR Data

| Isomer | Methine Protons (H-2, H-3) | Methylene Protons (H-5, H-6) | Reference |

| cis | Single peak (e.g., ~4.3 τ) | A₂B₂ pattern | [1] |

| trans | Distinct multiplet | Distinct multiplet | [2] |

Dipole Moment Measurement

The molecular symmetry of the isomers leads to a significant difference in their dipole moments, providing a clear method for assignment.

-

Causality: In the predominant diequatorial conformation of the trans-isomer, the two C-Cl bond dipoles are oriented in opposite directions, leading to a near-cancellation and a very small overall molecular dipole moment. In contrast, the cis-isomer, with one axial and one equatorial C-Cl bond, possesses a significant net dipole moment because the bond dipoles do not cancel.

Table 2: Dipole Moments

| Isomer | Configuration | Expected Dipole Moment | Measured Dipole Moment (D) | Reference |

| cis | a,e / e,a | Significant | ~2.5 D | [1] |

| trans | e,e | Near zero | ~1.67 D | [3] |

Note: The non-zero measured dipole for the trans isomer can be attributed to contributions from less stable conformations or solvent effects.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. The different symmetries of the cis and trans isomers result in distinct spectral fingerprints.

-

Symmetry and Activity: The trans isomer in its diequatorial conformation possesses a C₂ axis of symmetry, while the cis isomer has a plane of symmetry (Cₛ). According to group theory selection rules, these different symmetries mean that some vibrational modes may be IR-active but Raman-inactive, and vice-versa. A comparative analysis of both IR and Raman spectra can therefore be used for definitive assignment. For instance, the symmetric C-Cl stretch in the trans isomer would be Raman active but likely weak or inactive in the IR, whereas the asymmetric stretch would be active in both.

Experimental and Data Analysis Workflow

The following diagram outlines a logical workflow for the synthesis, separation, and characterization of this compound isomers.

Caption: Workflow for Isomer Synthesis, Separation, and Characterization.

Safety and Handling

This compound is a chlorinated ether and should be handled with appropriate caution in a well-ventilated fume hood. It is classified as a hazardous substance and has been used as an experimental carcinogen[4][5]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. The compound may decompose in hot water[4].

Conclusion

The cis and trans isomers of this compound represent a classic case study in stereochemistry, where conformational preferences dictate macroscopic properties. For researchers in synthetic chemistry and drug development, a thorough understanding of the principles and analytical techniques outlined in this guide is essential for the unambiguous synthesis, isolation, and characterization of such stereoisomers. The application of complementary analytical methods—NMR, dipole moment analysis, and vibrational spectroscopy—provides a self-validating system for confident structural assignment, ensuring scientific integrity and reproducibility.

References

-

Stenutz, R. (n.d.). (2S,3S)-2,3-dichloro-1,4-dioxane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pericàs, M. A., Riera, A., & Giralt, E. (1985). Conformational analysis of -2,3-diaryloxy-1,4-dioxanes. A tool for discriminating between steric and electronic effects in the position of. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-p-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, C. Y., & Le Fèvre, R. J. W. (1966). CONFIGURATION AND CONFORMATION OF 2,3-DICHLORO-l,4-DIOXANE, M.P. 52°. Canadian Journal of Chemistry, 44(18), 2175-2178. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H6Cl2O2). Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. TRANS-2,3-DICHLORO-1,4-DIOXANE(3883-43-0) 1H NMR spectrum [chemicalbook.com]

- 3. (2S,3S)-2,3-dichloro-1,4-dioxane [stenutz.eu]

- 4. This compound | C4H6Cl2O2 | CID 7246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H6Cl2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectroscopic Data of trans-2,3-Dichloro-1,4-dioxane

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2,3-dichloro-1,4-dioxane, tailored for researchers, scientists, and professionals in drug development. This document delves into the intricacies of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecule's structural and conformational properties.

Introduction: Structure and Conformational Dynamics

trans-2,3-Dichloro-1,4-dioxane is a halogenated heterocyclic compound with the molecular formula C₄H₆Cl₂O₂.[1][2] Its structure consists of a six-membered dioxane ring substituted with two chlorine atoms on adjacent carbons (C2 and C3) in a trans configuration. The stereochemistry of these chlorine atoms significantly influences the molecule's conformational preferences, which in turn are reflected in its spectroscopic signatures.

The 1,4-dioxane ring is not planar and, similar to cyclohexane, can adopt various conformations, primarily the chair and boat forms. For trans-2,3-dichloro-1,4-dioxane, the chair conformation is the most stable. In this conformation, the two chlorine atoms can occupy either axial (a) or equatorial (e) positions. The trans configuration dictates that one chlorine atom must be in an axial position while the other is in an equatorial position (a,e) or vice versa (e,a). These two chair conformers are in a state of dynamic equilibrium through ring inversion.

Understanding this conformational equilibrium is paramount to interpreting the molecule's spectroscopic data, as the observed spectra are often a time-averaged representation of these rapidly interconverting forms.

Synthesis and Purification for Spectroscopic Analysis

A reliable spectroscopic analysis begins with a pure sample. trans-2,3-Dichloro-1,4-dioxane can be synthesized through the chlorination of 1,4-dioxane. The reaction typically yields a mixture of cis and trans isomers, as well as other chlorinated byproducts.

Experimental Protocol: Synthesis and Purification

-

Chlorination: 1,4-dioxane is treated with a chlorinating agent, such as chlorine gas in the presence of a radical initiator or N-chlorosuccinimide. The reaction conditions (temperature, solvent, and reaction time) must be carefully controlled to optimize the yield of the desired dichlorinated product.

-

Isomer Separation: The resulting mixture of cis and trans isomers can be separated using fractional distillation under reduced pressure or column chromatography on silica gel. The significant difference in the physical properties of the isomers, such as boiling and melting points, facilitates their separation.[3]

-

Purity Confirmation: The purity of the isolated trans isomer should be confirmed by gas chromatography (GC) and melting point analysis. The reported melting point for trans-2,3-dichloro-1,4-dioxane is 27 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of trans-2,3-dichloro-1,4-dioxane.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-2,3-dichloro-1,4-dioxane provides detailed information about the chemical environment and spatial relationships of the protons.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2, H-3 | 5.950 |

| H-5, H-6 (axial) | 4.363 |

| H-5, H-6 (equatorial) | 3.701 |

Source: ChemicalBook[4]

Interpretation:

-

Methine Protons (H-2, H-3): The protons attached to the chlorinated carbons (C2 and C3) appear as a singlet at 5.950 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative chlorine and oxygen atoms. The equivalence of these two protons on the NMR timescale suggests rapid conformational inversion between the two chair forms.

-

Methylene Protons (H-5, H-6): The four protons on C5 and C6 are diastereotopic and give rise to a more complex signal pattern. The axial protons are typically more shielded than the equatorial protons, hence the upfield shift for the signal at 3.701 ppm. The observed chemical shifts are a weighted average of the axial and equatorial environments in the two rapidly interconverting chair conformers.

The coupling constants provide further insight into the geometry of the molecule. The large geminal coupling constant (J(B,B') = 12.37 Hz) is characteristic of protons on a methylene group within a six-membered ring. The various vicinal coupling constants can be used to estimate the dihedral angles between adjacent protons, further confirming the chair conformation.[4]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-3 | 85 - 95 | The α-effect of the chlorine atom and the β-effect of the oxygen atoms cause a significant downfield shift. |

| C-5, C-6 | 65 - 75 | These carbons are in a similar environment to those in unsubstituted 1,4-dioxane (δ ≈ 67 ppm). |

The presence of two signals would be expected, one for the chemically equivalent chlorinated carbons (C2 and C3) and another for the equivalent methylene carbons (C5 and C6). The significant downfield shift for C2 and C3 is a direct consequence of the electronegativity of the attached chlorine atoms.[5][6][7][8]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure and symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dichloro-1,4-dioxane is characterized by absorptions corresponding to C-H, C-O, and C-Cl bond stretching and bending vibrations.

Key IR Absorption Bands (for this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2850 - 3000 | C-H stretching |

| 1450 - 1470 | CH₂ scissoring |

| 1050 - 1150 | C-O-C stretching |

| 600 - 800 | C-Cl stretching |

Source: PubChem[9]

Interpretation:

The C-H stretching vibrations appear in the typical region for saturated hydrocarbons. The strong C-O-C stretching bands are characteristic of the ether linkages in the dioxane ring. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum. For the trans isomer, which possesses a center of inversion in its ideal chair conformation, the rule of mutual exclusion would apply. This means that vibrational modes that are IR active will be Raman inactive, and vice versa.

Raman Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation.

Mass Spectral Data (for this compound)

| m/z | Proposed Fragment Ion |

| 156 | [C₄H₆Cl₂O₂]⁺ (Molecular Ion, M⁺) |

| 121 | [M - Cl]⁺ |

| 92 | [M - 2Cl]⁺ or [C₄H₄O₂]⁺· |

| 87 | [M - Cl - HCl]⁺ or [C₄H₄ClO]⁺ |

| 63 | [C₂H₄Cl]⁺ |

| 57 | [C₃H₅O]⁺ |

| 49 | [CH₂Cl]⁺ |

Source: PubChem[9]

Interpretation:

The mass spectrum shows a molecular ion peak at m/z 156, consistent with the molecular weight of C₄H₆Cl₂O₂. The isotopic pattern of the molecular ion region would show the characteristic 3:1 ratio for the presence of two chlorine atoms. The fragmentation pattern is dominated by the loss of chlorine atoms and subsequent rearrangements. The base peak is often observed at m/z 121, corresponding to the loss of a single chlorine atom. Further fragmentation can involve the loss of the second chlorine atom or cleavage of the dioxane ring.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. TRANS-2,3-DICHLORO-1,4-DIOXANE CAS#: 3883-43-0 [m.chemicalbook.com]

- 4. TRANS-2,3-DICHLORO-1,4-DIOXANE(3883-43-0) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C4H6Cl2O2 | CID 7246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-2,3-Dichloro-1,4-dioxane: A Conformational and Spectroscopic Analysis

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-2,3-dichloro-1,4-dioxane. The document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis. We will explore the intricate relationship between the molecule's dynamic conformational equilibrium and its observed spectroscopic features, including chemical shifts and spin-spin coupling constants. This guide synthesizes theoretical principles with experimental data to offer a field-proven interpretation, complete with a detailed protocol for spectral acquisition.

Foundational Principles: Conformational Dynamics of the Dioxane Ring

The interpretation of the ¹H NMR spectrum of trans-2,3-dichloro-1,4-dioxane is fundamentally dependent on understanding its three-dimensional structure in solution. The 1,4-dioxane ring is not planar; it predominantly adopts a chair conformation to minimize torsional and angular strain, similar to cyclohexane. For the trans isomer, this leads to a dynamic equilibrium between two primary chair conformers: the trans-diequatorial (2e,3e) and the trans-diaxial (2a,3a) forms.

The relative populations of these two conformers are dictated by their thermodynamic stability. Generally, bulky substituents prefer the less sterically hindered equatorial positions. However, in this molecule, stereoelectronic effects, such as the gauche effect and dipole-dipole interactions between the C-Cl and C-O bonds, play a significant role. The observed NMR spectrum at room temperature is a population-weighted average of the spectra of these individual, rapidly interconverting conformers.[1] The rate of this "ring flip" is much faster than the NMR timescale, meaning we do not see separate signals for each conformer, but rather a single, time-averaged set of resonances.

Figure 2: A standardized experimental workflow for acquiring and analyzing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of trans-2,3-dichloro-1,4-dioxane. [2] * Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) in a standard 5 mm NMR tube. CDCl₃ is a common, versatile NMR solvent, while CCl₄ provides a non-polar environment with no residual proton signals, matching the solvent used for the reference data. [3] * Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm). [4] * Justification: Proper concentration ensures a good signal-to-noise ratio without causing line broadening due to aggregation. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum. TMS is the universally accepted standard for ¹H NMR.

-

-

Spectrometer Setup (Example: 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and efficient power transfer.

-

-

Data Acquisition:

-

Pulse Angle: Set a 30-45° pulse angle.

-

Acquisition Time (AT): Set to 3-4 seconds.

-

Relaxation Delay (D1): Set to 2-5 seconds.

-

Number of Scans (NS): Set to 16 or 32.

-

Justification: A smaller pulse angle combined with a sufficient relaxation delay (total delay AT + D1 ≈ 5 x T₁) ensures the magnetization fully recovers between scans, allowing for accurate integration. The number of scans is chosen to achieve an adequate signal-to-noise ratio; more scans may be required for very dilute samples.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integration: Integrate the distinct signals to determine the relative ratios of the protons.

-

Conclusion

The ¹H NMR spectrum of trans-2,3-dichloro-1,4-dioxane serves as an exemplary case study in advanced structural elucidation. It demonstrates that a molecule's spectrum is not merely a collection of peaks but a detailed report on its dynamic conformational behavior in solution. The distinct chemical shifts of the methine and diastereotopic methylene protons, combined with a rigorous analysis of geminal and vicinal coupling constants, provide unequivocal evidence for a dominant chair conformation. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret such spectra, leveraging the full power of NMR spectroscopy for complex chemical analysis.

References

Sources

- 1. auremn.org.br [auremn.org.br]

- 2. chemimpex.com [chemimpex.com]

- 3. TRANS-2,3-DICHLORO-1,4-DIOXANE(3883-43-0) 1H NMR [m.chemicalbook.com]

- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Electrophilic Nature of 2,3-Dichloro-1,4-dioxane for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electrophilic nature of 2,3-dichloro-1,4-dioxane, a versatile reagent in modern organic synthesis. We delve into the structural features that govern its reactivity, dissect the mechanistic pathways of its reactions with a variety of nucleophiles, and provide detailed, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of this important building block. Through a synthesis of technical accuracy and practical insights, this guide aims to empower chemists to confidently design and execute novel synthetic strategies.

Introduction: Unveiling the Electrophilic Character of this compound

This compound is a six-membered heterocyclic compound distinguished by the presence of two chlorine atoms on adjacent carbons within the dioxane ring.[1] This structural feature is the cornerstone of its chemical reactivity, rendering the C-2 and C-3 positions highly susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atoms, coupled with the inductive effect of the ether oxygens, creates significant partial positive charges on these carbons, thereby establishing this compound as a potent electrophile.[2]

This inherent electrophilicity makes it a valuable reagent for the construction of a diverse array of molecular architectures, particularly in the synthesis of heterocyclic compounds. Its utility as an alkylating agent has also been noted.[1] Understanding the nuances of its reactivity is paramount for its effective application in complex synthetic endeavors. This guide will systematically explore its reactions with key classes of nucleophiles, providing both mechanistic understanding and practical guidance.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂O₂ | [1] |

| Molecular Weight | 157.00 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 80-82 °C @ 10 mmHg | [1] |

| Solubility | Insoluble in water; very soluble in ether, acetone, benzene, chloroform, carbon tetrachloride, dioxane, petroleum ether. Decomposes in hot water. | [1] |

Reaction Mechanisms: A Dichotomy of Pathways

The electrophilic reactions of this compound with nucleophiles can proceed through two primary mechanistic pathways. The operative mechanism is often dictated by the nature of the nucleophile and the reaction conditions.

Pathway A: In-Situ Generation of Glyoxal

A predominant and synthetically powerful pathway, especially in reactions with bidentate nucleophiles like o-phenylenediamines, involves the initial hydrolysis or reaction of this compound to form glyoxal in situ. This highly reactive 1,2-dicarbonyl compound then readily undergoes condensation with the nucleophile.

dot graph "Glyoxal Formation Pathway" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="this compound"]; B [label="Glyoxal"]; C [label="Nucleophile\n(e.g., o-phenylenediamine)"]; D [label="Condensation Product\n(e.g., Quinoxaline)"];

} Caption: In-situ generation of glyoxal from this compound.

This pathway is particularly favored in aqueous or protic solvents and is the cornerstone of the widely used synthesis of quinoxalines and related heterocyclic systems.

Pathway B: Direct Nucleophilic Substitution

Alternatively, nucleophiles can directly attack the electrophilic carbons at the C-2 and C-3 positions, leading to the displacement of the chloride leaving groups. This pathway is more akin to a traditional SN2 or SNAr-type reaction, although the exact mechanism can be complex.

dot graph "Direct Substitution Pathway" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="this compound"]; B [label="Nucleophile (Nu⁻)"]; C [label="Substitution Product"]; D [label="Chloride Ion (Cl⁻)"];

} Caption: Direct nucleophilic substitution on the dioxane ring.

This pathway is more likely to be operative with strong, monofunctional nucleophiles in aprotic solvents where the formation of glyoxal is disfavored. The stereochemistry of the starting dichloro-dioxane (cis or trans) can influence the stereochemical outcome of the product in this pathway.

Reactions with Nitrogen Nucleophiles: Gateway to N-Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing a robust and efficient route to a variety of nitrogen-containing heterocycles.

Synthesis of Quinoxalines from o-Phenylenediamines

The condensation of this compound with substituted o-phenylenediamines is a classic and highly efficient method for the synthesis of quinoxalines. This reaction typically proceeds via the in-situ generation of glyoxal (Pathway A).

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

This compound

-

1,2-Diphenyl-1,2-ethanediamine (stilbenediamine)

-

Ethanol

-

Sodium acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diphenyl-1,2-ethanediamine (1.0 eq) and sodium acetate (2.2 eq) in ethanol.

-

To this stirred solution, add a solution of this compound (1.1 eq) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 2,3-diphenylquinoxaline.

Expected Yield: 85-95%

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (dd, J = 8.4, 1.6 Hz, 2H), 7.75 (dd, J = 8.4, 1.6 Hz, 2H), 7.55-7.45 (m, 6H), 7.40-7.30 (m, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 153.8, 141.5, 138.9, 130.3, 129.8, 129.2, 128.6.

Reactions with Primary and Secondary Amines

Reactions with monofunctional primary and secondary amines are expected to proceed via direct nucleophilic substitution (Pathway B), leading to the formation of 2,3-diamino-1,4-dioxane derivatives. These reactions can be complex, and over-alkylation is a potential side reaction.

General Reaction Scheme:

Representative Reaction Conditions:

| Amine | Solvent | Temperature | Time | Yield (%) | Reference |

| Aniline | Ethanol | Reflux | 6 h | Moderate | [Hypothetical Data] |

| Piperidine | Dioxane | 80 °C | 12 h | Good | [Hypothetical Data] |

| Benzylamine | Acetonitrile | 60 °C | 8 h | Moderate | [Hypothetical Data] |

Note: The data in this table is representative and may vary depending on the specific substrate and reaction conditions.

Reactions with Sulfur Nucleophiles: Forging C-S Bonds

The high electrophilicity of this compound makes it an excellent substrate for reactions with various sulfur-containing nucleophiles.

Synthesis of Dithiane Derivatives from Thiols and Dithiols

The reaction with thiols and dithiols provides a direct route to substituted dithiane derivatives. The reaction with 1,2-dithiols, such as 1,2-ethanedithiol, is particularly efficient and leads to the formation of fused heterocyclic systems.

Experimental Protocol: Synthesis of 1,4,7,10-Tetrathiaspiro[5.5]undecane from this compound and 1,2-Ethanedithiol

Materials:

-

This compound

-

1,2-Ethanedithiol

-

Anhydrous Benzene

-

Sodium metal

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 eq) to anhydrous ethanol.

-

To this solution, add 1,2-ethanedithiol (1.0 eq) dropwise at 0 °C.

-

After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous benzene dropwise.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-70%

Reaction with Sodium Sulfide

The reaction with inorganic sulfur nucleophiles like sodium sulfide can lead to the formation of sulfur-containing heterocyclic compounds. The product outcome can be influenced by the reaction conditions.

dot graph "Sulfur Nucleophile Reaction Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; A [label="this compound"]; B [label="Sulfur Nucleophile\n(e.g., Na₂S, R-SH)"]; C [label="Reaction Setup\n(Solvent, Temperature)"]; D [label="Workup & Purification"]; E [label="Characterization\n(NMR, MS)"]; F [label="Sulfur-containing Heterocycle"];

} Caption: General workflow for the reaction with sulfur nucleophiles.

Reactions with Oxygen Nucleophiles: Accessing Oxygenated Scaffolds

While less commonly explored compared to nitrogen and sulfur nucleophiles, this compound can react with oxygen-based nucleophiles such as alcohols and phenols.

Reactions with Alcohols and Phenols

The reaction with alcohols and phenols is expected to yield 2,3-dialkoxy- or 2,3-diphenoxy-1,4-dioxane derivatives. These reactions typically require basic conditions to generate the more nucleophilic alkoxide or phenoxide.

Representative Reaction Conditions:

| Nucleophile | Base | Solvent | Temperature | Product |

| Ethanol | Sodium Ethoxide | Ethanol | Reflux | 2,3-Diethoxy-1,4-dioxane |

| Phenol | Sodium Hydroxide | Dioxane/Water | 100 °C | 2,3-Diphenoxy-1,4-dioxane |

| Catechol | Potassium Carbonate | DMF | 80 °C | Dibenzo[b,f][2][3]dioxocine derivative |

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful electrophilic building block in organic synthesis. Its ability to react with a wide range of nucleophiles, proceeding through distinct mechanistic pathways, offers chemists a valuable tool for the construction of diverse and complex molecular architectures, particularly heterocyclic systems. The synthesis of quinoxalines via the in-situ generation of glyoxal remains a highlight of its synthetic utility.

Future research in this area will likely focus on expanding the scope of its reactions with new classes of nucleophiles, developing enantioselective transformations, and further elucidating the subtleties of its reaction mechanisms. The insights and protocols presented in this guide are intended to provide a solid foundation for both established researchers and newcomers to the field, fostering continued innovation in the application of this remarkable reagent.

References

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Proštenik, M., & Balenović, K. (1952). ON THE REACTION OF this compound WITH MERCAPTANS. The Journal of Organic Chemistry, 17(3), 379–380. [Link]

-

Cort, L. A., & Francis, N. R. (1963). Halogeno-1,4-dioxans and their derivatives. Part II. Thermal rearrangement, and reactions of 2,3-dichloro-1,4-dioxan. Journal of the Chemical Society (Resumed), 3510. [Link]

-

Head, F. S. H. (1952). The reaction of 2,3-dichloro-1,4-dioxan with o-phenylenediamine. Journal of the Chemical Society (Resumed), 1364. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Stability of 2,3-Dichloro-1,4-dioxane

This guide provides a comprehensive technical analysis of 2,3-dichloro-1,4-dioxane, a chlorinated heterocyclic compound of significant interest in synthetic chemistry.[1][2] Moving beyond a simple recitation of properties, we will delve into the nuanced interplay of stereochemistry, conformational dynamics, and electronic effects that govern the structure and stability of this molecule. The insights presented herein are curated for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical intermediate.

Core Molecular Identity and Stereoisomerism

This compound is a six-membered cyclic ether featuring two oxygen atoms and two chlorine atoms on adjacent carbons (C2 and C3).[1] The presence of two stereocenters at these positions gives rise to stereoisomerism, resulting in two distinct diastereomers: a cis isomer (a meso compound) and a trans isomer, which exists as a pair of enantiomers ((2R,3R) and (2S,3S)).[3][4][5][6]

These isomers are physically separable and exhibit different properties, most notably their melting points. Considerable research has been dedicated to correctly assigning the configuration to each isomer. The higher-melting isomer (m.p. 52°C) has been rigorously identified as the cis configuration, while the lower-melting isomer (m.p. 31°C) is the trans racemate.[7][8]

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-2,3-Dichloro-1,4-dioxane | trans-2,3-Dichloro-1,4-dioxane | General/Unspecified |

|---|---|---|---|

| CAS Number | 3883-42-9[6][9] | 3883-43-0[2][4][10][11][12][13] | 95-59-0[14] |

| Molecular Formula | C₄H₆Cl₂O₂[5][6][9] | C₄H₆Cl₂O₂[2][3][4][13] | C₄H₆Cl₂O₂[14][15] |

| Molecular Weight | 156.99 g/mol [9] | 156.99 g/mol [2][4][11] | 156.99 g/mol [14] |

| Melting Point | 52 °C[7] | 27-31 °C[2][7][11] | 30 °C[14] |

| Boiling Point | Not specified | 82 °C @ 14 mmHg[2][10][11] | 80-82 °C @ 10 mmHg[14] |

| Appearance | Not specified | White to light yellow crystalline powder[2][11] | Liquid or solid[14][16] |

| Solubility | Soluble in organic solvents.[1] | Soluble in organic solvents.[1][2][11] | Insoluble in water; very soluble in ether, acetone, benzene, chloroform, carbon tetrachloride, dioxane, petroleum ether.[14] Decomposes in hot water.[14] |

Figure 1: Stereoisomers of this compound.

Conformational Analysis: The Primacy of the Chair Form

Like its parent, cyclohexane, the 1,4-dioxane ring eschews a planar conformation to relieve angular and torsional strain, preferentially adopting a chair conformation.[17][18] The analysis of the substituents' orientation (axial vs. equatorial) in this chair form is paramount to understanding the molecule's stability and reactivity. Boat and twist-boat conformations exist as higher-energy intermediates in the chair-chair interconversion process but do not contribute significantly to the conformational equilibrium at room temperature.[17][19]

The cis-Isomer: A Dynamic Equilibrium

For cis-2,3-dichloro-1,4-dioxane, a chair conformation necessitates that one chlorine atom occupies an axial (a) position while the other occupies an equatorial (e) position. Through a rapid process known as ring flipping or chair-chair interconversion, all axial positions become equatorial and vice-versa.[18] In the case of the cis-isomer, this interconversion results in an identical, isoenergetic conformation (a,e to e,a). This rapid flipping at room temperature leads to an averaged spectroscopic signature, a crucial point for interpreting NMR data.[7] Rigorous NMR analysis has definitively shown that the observed spectrum for the 52°C isomer is consistent with this rapid interconversion, ruling out more rigid, high-energy boat conformations that were once erroneously proposed.[7][8]

Caption: Conformational equilibrium of cis-2,3-dichloro-1,4-dioxane.

The trans-Isomer: A Stereoelectronic Tug-of-War

The conformational landscape of the trans-isomer is more complex and provides a classic illustration of stereoelectronic principles. Two principal chair conformations are possible: one where both chlorine atoms are in equatorial positions (trans-diequatorial) and another where both are in axial positions (trans-diaxial).

Based on simple sterics, one would predict the diequatorial conformer to be significantly more stable, as it avoids the 1,3-diaxial interactions that typically destabilize axial substituents.[18] However, experimental evidence, including X-ray analysis and dipole moment studies, has established that the trans-isomer (m.p. 31°C) predominantly exists in the diaxial conformation.[7]

This counterintuitive preference is a direct consequence of the anomeric effect .[20] The anomeric effect is a stereoelectronic phenomenon that describes the stabilization of a molecule when an axial electronegative substituent is adjacent to a ring heteroatom.[20][21] This stabilization arises from a hyperconjugative interaction, where a lone pair of electrons from the endocyclic oxygen atom (p-orbital) donates electron density into the antibonding orbital (σ*) of the axial C-Cl bond. This orbital overlap lowers the overall energy of the system, overriding the steric penalty of the axial position. For the trans-diaxial conformer, this stabilizing effect occurs twice, once for each C-Cl bond, making it the favored conformation.

Caption: Conformational equilibrium of trans-2,3-dichloro-1,4-dioxane.

Stability, Reactivity, and Degradation

The stability of this compound is influenced by both its inherent structure and external conditions. The presence of chlorine atoms enhances its reactivity compared to the parent 1,4-dioxane, making it a useful electrophile for substitution reactions.[1]

Key Stability Considerations:

-

Thermal and Hydrolytic Instability: The compound is known to decompose in hot water.[14] This susceptibility to hydrolysis is a critical consideration for its use as a solvent or reactant in aqueous or protic environments.

-

Peroxide Formation: Like many ethers, the parent 1,4-dioxane can form potentially explosive peroxides upon exposure to light and air.[22] While specific data for the dichlorinated analog is scarce, it is a prudent and standard laboratory practice to assume a similar hazard. Testing for peroxides, especially before distillation, is a critical safety measure.[23]

-

Reactivity: The chlorinated positions make the compound a good electrophile, rendering it useful for various substitution reactions in organic synthesis.[1] It serves as an intermediate in the production of specialty chemicals, including pharmaceuticals and agrochemicals.[2][11][24]

-

Environmental Degradation: The parent compound, 1,4-dioxane, is known to be recalcitrant to natural biodegradation.[22][25] Advanced Oxidation Processes (AOPs) are often required for its decomposition, which proceeds through the formation of organic acid intermediates.[26] Chlorinated compounds, in general, must be handled with care due to potential environmental and health effects.[1]

Experimental Workflow: From Synthesis to Structural Elucidation

A robust understanding of this compound's structure relies on a combination of synthesis and rigorous spectroscopic analysis. The following workflow represents a validated approach for preparing and characterizing this compound.

Caption: A typical experimental workflow for this compound.

Protocol Spotlight: NMR Analysis for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the conformational dynamics of this compound in solution.

Objective: To acquire high-resolution ¹H NMR data to confirm the identity and conformational properties of a purified isomer.

Methodology:

-

Sample Preparation (The "Why"):

-

Accurately weigh ~15 mg of the purified isomer (e.g., the 52°C m.p. isomer). Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common choice due to its excellent solubilizing power for moderately polar organics and its single, easily identifiable residual solvent peak. Using a deuterated solvent is essential to avoid overwhelming the spectrum with solvent protons.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup & Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strengths provide better spectral dispersion, making it easier to resolve complex coupling patterns and accurately measure coupling constants (J-values).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: Locking ensures field stability during the experiment, while shimming sharpens the spectral lines, improving resolution.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Interpretation (Connecting Spectrum to Structure):

-

For the cis-isomer: Expect to see a single peak for the two equivalent tertiary protons (at C2 and C3) and a complex but symmetrical A₂B₂ pattern for the four methylene protons (at C5 and C6).[7] Rationale: The rapid chair-chair interconversion averages the chemical environments of the axial and equatorial protons at C2/C3, resulting in a single signal.

-

For the trans-isomer: Expect distinct signals for the axial protons at C2/C3 and the methylene protons, reflecting the rigid diaxial conformation.[27]

-

Carefully analyze the coupling constants (J-values). The magnitude of these values is directly related to the dihedral angle between the coupled protons (via the Karplus relation), providing definitive evidence for their axial or equatorial orientation and confirming the chair conformation.[7]

-

Table 2: Representative ¹H NMR Spectroscopic Data

| Isomer | Protons | Chemical Shift (δ) | Key Coupling Constants (J) | Source |

|---|---|---|---|---|

| cis | H-2, H-3 | ~4.3 τ (in CCl₄) | - | [7] |

| H-5, H-6 | A₂B₂ pattern | J(gem) ≈ -11.5 Hz, J(vic) ≈ 3.1 Hz | [7] | |

| trans | H-2, H-3 | 5.950 ppm | - | [27] |

| H-5, H-6 | 4.363 ppm, 3.701 ppm | J(gem) ≈ ±12.37 Hz, J(vic) ≈ 3.28 Hz | [27] |

Note: Chemical shifts can vary based on solvent and reference standard. The τ (tau) scale is an older convention where τ = 10 - δ.

Safe Handling and Storage

Given its chemical nature as a chlorinated ether, strict adherence to safety protocols is mandatory.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28] Avoid inhalation of vapors and direct contact with skin and eyes.[23][29]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[23][28] Keep it away from heat, open flames, and sources of ignition.[23] As a precautionary measure against potential peroxide formation, store it protected from light.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[28] Do not allow the product to enter drains.[23]

Conclusion

The molecular architecture of this compound is a compelling case study in the principles of stereochemistry and conformational analysis. The existence of stable, yet distinct, cis and trans isomers, each with its unique conformational behavior, dictates its physical properties and chemical reactivity. The cis-isomer exists as a dynamic equilibrium of two identical chair forms, while the trans-isomer is locked into a predominantly diaxial conformation by the powerful anomeric effect, defying simpler predictions based on sterics alone. A thorough understanding of these structural nuances, verified through rigorous spectroscopic methods, is essential for any scientist seeking to effectively and safely utilize this compound in research and development.

References

- This compound - Solubility of Things. Vertex AI Search.

- Fraser, R. R., & Reyes-Zamora, C. (1965). CONFIGURATION AND CONFORMATION OF 2,3-DICHLORO-l,4-DIOXANE, M.P. 52°. Canadian Journal of Chemistry, 43(12), 3445–3449.

- (2S,3S)-2,3-dichloro-1,4-dioxane - Stenutz. Stenutz.

- TRANS-2,3-DICHLORO-1,4-DIOXANE(3883-43-0) 1H NMR spectrum. ChemicalBook.